![molecular formula C12H16N4O2S B14943113 2-{1-[4-(methylsulfonyl)benzyl]-1H-1,2,3-triazol-4-yl}ethanamine](/img/structure/B14943113.png)
2-{1-[4-(methylsulfonyl)benzyl]-1H-1,2,3-triazol-4-yl}ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[4-(METHYLSULFONYL)BENZYL]-1H-1,2,3-TRIAZOL-4-YL}-1-ETHANAMINE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a benzyl group substituted with a methylsulfonyl moiety, and an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[4-(METHYLSULFONYL)BENZYL]-1H-1,2,3-TRIAZOL-4-YL}-1-ETHANAMINE typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 4-(METHYLSULFONYL)BENZYL bromide: This intermediate can be synthesized by reacting 4-(METHYLSULFONYL)BENZYL alcohol with hydrobromic acid in the presence of a dehydrating agent.
Formation of 1-[4-(METHYLSULFONYL)BENZYL]-1H-1,2,3-TRIAZOLE: The bromide intermediate is then reacted with sodium azide to form the corresponding azide, which undergoes a cycloaddition reaction with an alkyne to yield the triazole ring.
Introduction of the ETHANAMINE chain: The final step involves the nucleophilic substitution of the triazole derivative with an ethanamine moiety under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{1-[4-(METHYLSULFONYL)BENZYL]-1H-1,2,3-TRIAZOL-4-YL}-1-ETHANAMINE can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives under strong oxidizing conditions.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with various nucleophiles to form substituted benzyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Biology: It has been used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Agriculture: Triazole derivatives, including this compound, have been explored for their fungicidal and herbicidal properties.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 2-{1-[4-(METHYLSULFONYL)BENZYL]-1H-1,2,3-TRIAZOL-4-YL}-1-ETHANAMINE involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzymatic activity . The methylsulfonyl group can enhance the compound’s binding affinity and selectivity towards certain biological targets .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Benzyl derivatives: Compounds with benzyl groups substituted with various functional groups, such as halides or nitro groups.
Ethanamine derivatives: Compounds containing the ethanamine moiety, which can interact with biological targets through hydrogen bonding and electrostatic interactions.
Uniqueness
2-{1-[4-(METHYLSULFONYL)BENZYL]-1H-1,2,3-TRIAZOL-4-YL}-1-ETHANAMINE is unique due to the combination of its structural features, which confer specific biological activities and chemical reactivity. The presence of the methylsulfonyl group enhances its solubility and binding affinity, while the triazole ring provides a versatile scaffold for further functionalization .
Properties
Molecular Formula |
C12H16N4O2S |
|---|---|
Molecular Weight |
280.35 g/mol |
IUPAC Name |
2-[1-[(4-methylsulfonylphenyl)methyl]triazol-4-yl]ethanamine |
InChI |
InChI=1S/C12H16N4O2S/c1-19(17,18)12-4-2-10(3-5-12)8-16-9-11(6-7-13)14-15-16/h2-5,9H,6-8,13H2,1H3 |
InChI Key |
LOOFBKHYTKZUJV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CN2C=C(N=N2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


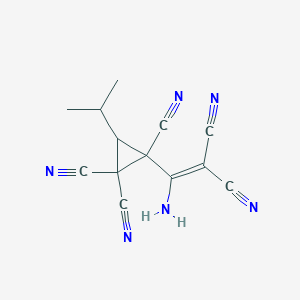
![7-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B14943040.png)
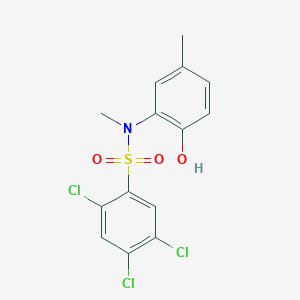
![3-[6-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine](/img/structure/B14943069.png)
![6-(4-Fluorophenyl)-3-(thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943078.png)
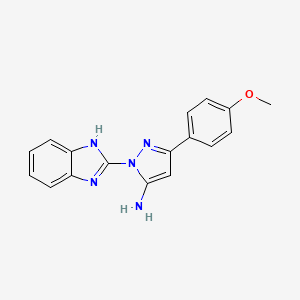
![methyl 4-[4-hydroxy-1-(2-methoxyethyl)-5-oxo-3-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B14943086.png)
![13-(methoxymethyl)-5-[(E)-(4-methoxyphenyl)methylideneamino]-11-methyl-4-(2-methylpropyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B14943094.png)
![4-[3-(2,4-dichlorophenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]phenyl acetate](/img/structure/B14943097.png)
![4-[6-Methyl-3-oxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrazolo[3,4-d][1,3]thiazin-4-yl]benzonitrile](/img/structure/B14943106.png)
![4-Methyl-5-(trifluoromethyl)pyrido[4,3-d]pyrimidine](/img/structure/B14943116.png)
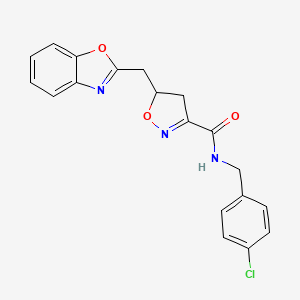
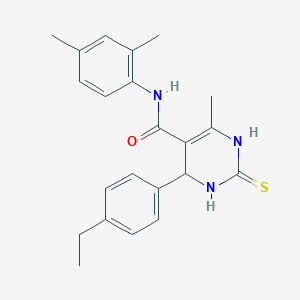
![N-(3-chloro-4-fluorophenyl)-1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B14943130.png)
